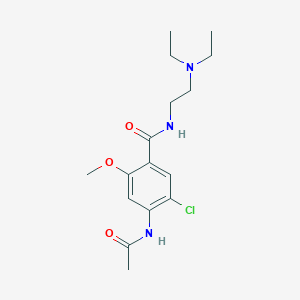
N-乙酰甲氧氯普胺
描述
N-Acetyl Metoclopramide is a derivative of Metoclopramide, a well-known antiemetic and gastroprokinetic agent. This compound is characterized by the addition of an acetyl group to the nitrogen atom of the amino group in Metoclopramide. The molecular formula of N-Acetyl Metoclopramide is C16H24ClN3O3, and it has a molecular weight of 341.83 g/mol . This modification enhances certain pharmacological properties, making it a subject of interest in various scientific research fields.
科学研究应用
N-Acetyl Metoclopramide has several applications in scientific research:
Chemistry: It is used as a model compound to study acetylation reactions and their effects on pharmacological properties.
Biology: The compound is used to investigate the role of acetylation in protein function and stability.
Medicine: N-Acetyl Metoclopramide is studied for its potential therapeutic effects, particularly in gastrointestinal disorders and as an antiemetic agent.
Industry: It is used in the development of new pharmaceutical formulations and as a reference standard in quality control
作用机制
Target of Action
N-Acetyl Metoclopramide primarily targets dopamine D2 receptors and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . These receptors play a crucial role in controlling nausea and vomiting.
Mode of Action
N-Acetyl Metoclopramide exerts its antiemetic effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the CTZ . It also enhances the response to acetylcholine of tissue in the upper gastrointestinal tract, causing enhanced motility and accelerated gastric emptying without stimulating gastric, biliary, or pancreatic secretions . This results in increased lower esophageal sphincter tone .
Biochemical Pathways
N-Acetyl Metoclopramide is involved in the hexosamine biosynthesis pathway (HBP) . In this pathway, it utilizes substrates including fructose-6-phosphate (Fru-6-P), glutamine, acetyl-coenzyme A (acetyl-CoA), and uridine triphosphate (UTP) to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . It also undergoes N-acetylation , a common post-translational modification that can influence protein function .
Pharmacokinetics
N-Acetyl Metoclopramide is rapidly and well absorbed from the gastrointestinal tract . It undergoes variable first-pass metabolism, with an oral bioavailability ranging from 32 to 100% . The elimination half-life of metoclopramide is dose-dependent after both intravenous and oral administration of single doses between 5 and 20mg . N-4 sulphate conjugation is an important pathway of metabolism .
Result of Action
The primary result of N-Acetyl Metoclopramide’s action is the relief of nausea and vomiting associated with conditions like diabetic gastroparesis and gastroesophageal reflux disease (GERD) . It also stimulates gastric emptying and increases lower esophageal sphincter tone .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Acetyl Metoclopramide. For instance, the presence of certain substances in the environment, such as fried foods and cigarettes, can potentially interact with the compound and alter its effects . Additionally, the compound’s action can be modulated by the presence of other drugs or substances in the body .
生化分析
Biochemical Properties
N-Acetyl Metoclopramide interacts with various enzymes, proteins, and other biomolecules. It is known to have a molecular weight of 341.83
Cellular Effects
N-Acetyl Metoclopramide has been shown to influence cell function. For instance, an acetylated variant of declopramide, which is similar to N-Acetyl Metoclopramide, was found to inhibit NFkB activation, a key cellular signaling pathway . Additionally, metoclopramide, the parent compound of N-Acetyl Metoclopramide, has been reported to improve the tone and peristalsis of the stomach, enhancing gastric emptying .
Molecular Mechanism
Metoclopramide, the parent compound, is known to be an antiemetic agent and a dopamine D2 antagonist used in the treatment of gastroesophageal reflux disease, prevention of nausea and vomiting, and to stimulate gastric emptying .
Dosage Effects in Animal Models
While specific studies on N-Acetyl Metoclopramide in animal models are limited, it has been shown that metoclopramide, the parent compound, possesses radio- and chemosensitizing properties in both animal tumor models and humans at higher doses of 2 mg/kg .
Metabolic Pathways
Metoclopramide, the parent compound, is known to undergo first-pass metabolism .
Subcellular Localization
N-terminal acetylation has been suggested to play a role in the subcellular targeting of proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Metoclopramide involves the acetylation of Metoclopramide. The process typically starts with Metoclopramide hydrochloride, which is treated with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization from a suitable solvent .
Industrial Production Methods: In an industrial setting, the production of N-Acetyl Metoclopramide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
化学反应分析
Types of Reactions: N-Acetyl Metoclopramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: N-Acetyl Metoclopramide can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are amines and alcohols.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
相似化合物的比较
Metoclopramide: The parent compound, known for its antiemetic and gastroprokinetic properties.
Domperidone: Another dopamine D2 receptor antagonist used for similar indications.
Cisapride: A gastroprokinetic agent that acts on serotonin receptors.
Comparison: N-Acetyl Metoclopramide is unique due to the presence of the acetyl group, which enhances its pharmacokinetic properties and reduces certain side effects associated with Metoclopramide. Compared to Domperidone and Cisapride, N-Acetyl Metoclopramide has a broader spectrum of action due to its dual inhibition of dopamine and serotonin receptors .
属性
IUPAC Name |
4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O3/c1-5-20(6-2)8-7-18-16(22)12-9-13(17)14(19-11(3)21)10-15(12)23-4/h9-10H,5-8H2,1-4H3,(H,18,22)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDFIXBYMDJBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204636 | |
| Record name | N-Acetyl metoclopramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5608-13-9 | |
| Record name | 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5608-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl metoclopramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005608139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl metoclopramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYL METOCLOPRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W90XX7T267 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


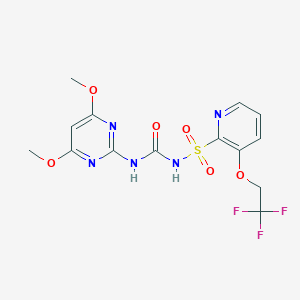
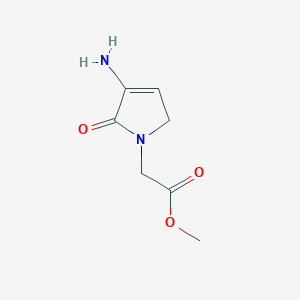
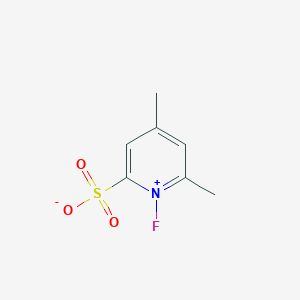

![Pyrido[2,3-b]pyrazine-2,3,6-triol](/img/structure/B132747.png)
![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone](/img/structure/B132754.png)

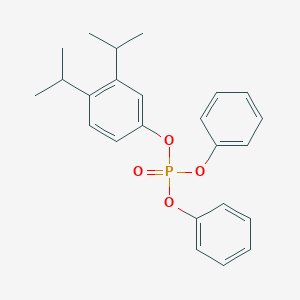
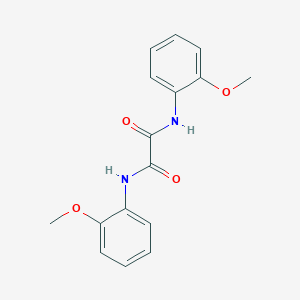
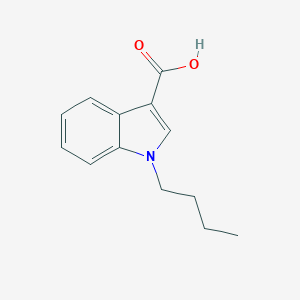
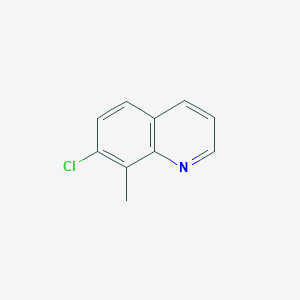
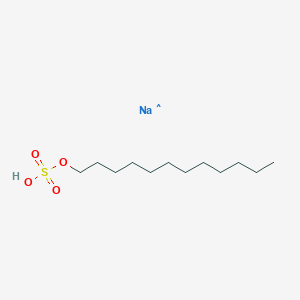

![(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpro](/img/structure/B132768.png)
